Physicochemical Profiling of 1-Eicosanol: A Technical Guide for Formulation Scientists
Physicochemical Profiling of 1-Eicosanol: A Technical Guide for Formulation Scientists
Executive Summary & Chemical Identity
1-Eicosanol (Arachidyl Alcohol) is a saturated, straight-chain fatty alcohol (
Chemical Specifications
| Property | Value | Technical Significance |
| IUPAC Name | Icosan-1-ol | - |
| CAS Number | 629-96-9 | - |
| Molecular Formula | High lipophilicity driven by alkyl tail.[1][2][3][4] | |
| Molecular Weight | 298.55 g/mol | Affects diffusion rates in matrices.[1][2] |
| Appearance | White, waxy crystalline solid | Indicates high purity >98%.[1][2][5] |
| LogP (Octanol/Water) | ~9.0 - 9.5 | Extreme hydrophobicity; partitions into lipid bilayers.[1][2] |
| HLB Value | ~1.0 (approx.)[1][2][4] | Acts as a lipophilic co-surfactant/structurant.[1][2] |
Solid-State Physics & Polymorphism
The utility of 1-Eicosanol in drug delivery is governed by its polymorphic behavior.[2] It does not exist as a single static crystal but transitions between specific packing arrangements based on thermal history.[2]
Polymorphic Phases
Research indicates that 1-Eicosanol exhibits complex polymorphism, primarily involving monoclinic subcells.[2][6]
- -form (Stable): The thermodynamically stable phase at room temperature for even-numbered fatty alcohols.[1][2][6] The hydrocarbon chains are tilted relative to the layer plane.[2]
-
Rotator Phase (
): Upon heating, just below the melting point, the crystal lattice expands, and the molecules acquire rotational freedom around their long axis. This "rotator phase" is critical during the cooling of SLNs, as it determines how drugs are trapped (or expelled) from the lipid matrix. -
-form (Metastable): Obtained via rapid quenching from the melt.[1][2] It is less ordered than the
-form and can revert to the stable form over time, potentially squeezing out encapsulated active pharmaceutical ingredients (APIs).[2]
Phase Transition Diagram
The following diagram illustrates the thermal pathways between these polymorphs.
Figure 1: Polymorphic transitions of 1-Eicosanol.[1][2][6] The transformation from metastable
Thermal & Solution Properties[2][7][8][9]
Thermal Profile (DSC Data)
Differential Scanning Calorimetry (DSC) is the gold standard for characterizing 1-Eicosanol.[1][2]
-
Melting Point (
): 64.0 – 66.0 °C.[1][2][7] -
Enthalpy of Fusion (
): ~51.6 kJ/mol (Total transition).[1][2] -
Rotator Transition: Often seen as a small endothermic shoulder or peak 2–5°C below the main melting peak.[2]
Solubility Profile
Due to the long alkyl chain, 1-Eicosanol is virtually insoluble in polar solvents but highly soluble in non-polar organics at elevated temperatures.[2]
| Solvent | Solubility (25°C) | Solubility (Hot >50°C) | Application Context |
| Water | Insoluble (<0.01 g/L) | Insoluble | Continuous phase in SLN production.[1][2] |
| Ethanol | Slightly Soluble | Soluble | Co-solvent for lipid film hydration.[1][2] |
| Chloroform | Soluble | Very Soluble | Lipid stock preparation.[1][2] |
| Acetone | Soluble | Very Soluble | Precipitation methods.[1][2] |
| Benzene | Soluble | Very Soluble | Crystallization purification.[1][2] |
Applications in Drug Delivery
1-Eicosanol is not merely an inert filler; it is a functional excipient that modifies the rheology and barrier properties of the formulation.[2]
Solid Lipid Nanoparticles (SLNs)
In SLNs, 1-Eicosanol serves as the solid matrix.[2] Its high melting point ensures the particle remains solid at body temperature (
-
Mechanism: The drug is dissolved in the molten alcohol.[2] Upon cooling, the lipid recrystallizes.[2]
-
Challenge: The "Perfect Crystal" problem. Pure 1-Eicosanol forms a highly ordered
-lattice that leaves little room for drug molecules, leading to drug expulsion to the particle surface during storage.[2] -
Solution: Mix with liquid lipids (e.g., oleic acid) or spatially incompatible lipids (e.g., triglycerides) to create lattice imperfections (Nanostructured Lipid Carriers - NLCs) where drugs can reside.[1][2]
Niosomes & Lamellar Gel Networks
In surfactant systems, 1-Eicosanol acts as a co-surfactant .[2] It intercalates between surfactant monomers in the bilayer, increasing packing density and reducing membrane permeability.[2] This is vital for:
-
Preventing leakage of hydrophilic drugs from the aqueous core.[2]
-
Increasing the micro-viscosity of the bilayer.[2]
Figure 2: Role of 1-Eicosanol in stabilizing niosomal bilayers via intercalation.[1][2]
Experimental Protocols
Protocol A: Characterization via DSC
Objective: Determine purity and polymorphic state.[2][8]
-
Sample Prep: Weigh 2–5 mg of 1-Eicosanol into an aluminum pan. Crimp hermetically.
-
Cycle 1 (Erasing History): Heat from 20°C to 80°C at 10°C/min. Hold for 2 min to ensure complete melting.
-
Cooling (Crystallization): Cool from 80°C to 20°C at 5°C/min. Note: Observe the exotherm.[2][9] A sharp peak indicates high crystallinity; a broad peak suggests heterogeneity.
-
Cycle 2 (Analysis): Heat from 20°C to 80°C at 5°C/min.
-
Data Interpretation:
Protocol B: Preparation of SLNs (Hot Homogenization)
Objective: Synthesize 1-Eicosanol-based nanoparticles.
-
Lipid Phase: Melt 1.0 g of 1-Eicosanol + 0.5 g of Drug (hydrophobic) at 75°C (approx. 10°C above melting point).
-
Aqueous Phase: Dissolve Polysorbate 80 (1.5% w/v) in 50 mL deionized water. Heat to 75°C.
-
Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring (75°C).
-
Homogenization: Process with a high-shear homogenizer (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes.
-
Sonication: Apply probe sonication for 10 minutes (Amplitude 60%) to reduce droplet size to nanoscale.
-
Cooling: Rapidly cool the dispersion in an ice bath to 4°C. Critical Step: Rapid cooling promotes the formation of the
-form or imperfections, trapping the drug before the lipid creates a perfect crystal.[2]
References
-
PubChem. (2025).[2] 1-Eicosanol Compound Summary. National Library of Medicine.[2] Available at: [Link][1]
-
NIST Chemistry WebBook. (2024).[2] 1-Eicosanol Thermochemical Data. National Institute of Standards and Technology.[2] Available at: [Link][1]
-
Ventolà, L., et al. (2002).[2] Polymorphism of n-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and 1-Eicosanol.[1][2][6] Chemistry of Materials. (Contextualized from general search on fatty alcohol polymorphism).
-
The Good Scents Company. (2024).[2] 1-Eicosanol Physicochemical Information. Available at: [Link][1]
Sources
- 1. 1-Eicosanol (1-Eicosanol; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 2. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Eicosanol (CAS 629-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scent.vn [scent.vn]
- 5. 1-eicosanol, 629-96-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Eicosanol | 629-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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